4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole
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Overview
Description
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole is an organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and a phenylethyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-phenylethyl)-1H-imidazole.
Chloromethylation: The imidazole derivative is then subjected to chloromethylation using reagents such as formaldehyde and hydrochloric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the imidazole compound.
Scientific Research Applications
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The phenylethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-phenylethyl)-1H-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-methyl-2-(2-phenylethyl)-1H-imidazole: Contains a methyl group instead of a chloromethyl group, leading to variations in chemical behavior.
Uniqueness
4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole is unique due to the presence of both the chloromethyl and phenylethyl groups, which confer distinct chemical properties and potential applications. The chloromethyl group allows for versatile chemical modifications, while the phenylethyl group enhances binding interactions in biological systems.
Properties
IUPAC Name |
5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPSQYPITKVYDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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